![molecular formula C17H18FNO3 B5503621 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to a class of chemicals with potential significance in pharmacology and materials science due to its unique structural and chemical properties. It is related to various compounds studied for their biological activities and interactions with cellular components, offering insights into its potential applications in drug development and other fields.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from basic aromatic precursors to achieve the desired functionalized benzamide structures. A common approach includes chlorination, condensation, and hydrolysis steps, utilizing specific reagents such as hexanedioic acid monomethyl ester for constructing the benzamide backbone. This process highlights the compound's synthetic accessibility and the possibility of derivatization for various applications (Lan-xiang, 2011).

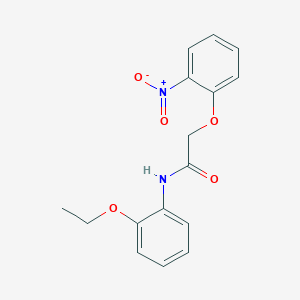

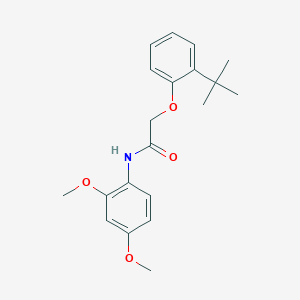

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including fluorinated versions, has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal the planar configurations of the aromatic rings and the spatial orientation of the functional groups, which are critical for the compound's reactivity and interaction with biological targets. The detailed molecular geometry and intermolecular interactions contribute to the understanding of its chemical and physical behavior (Hehir & Gallagher, 2023).

Wissenschaftliche Forschungsanwendungen

Antiulcer Activity : A study by Hosokami et al. (1992) synthesized a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. Among these, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride showed significant antiulcer activity. This research highlights the compound's potential therapeutic application in treating ulcers (Hosokami et al., 1992).

Development of Novel Synthesis Routes : Yoshida et al. (2014) described a novel, practical, and efficient synthesis of a related compound, YM758 monophosphate, which is a potent If current channel inhibitor. This study demonstrates the development of scalable synthetic routes for such compounds, which is crucial for their application in medicinal chemistry (Yoshida et al., 2014).

Biopharmaceutical Evaluations : Another study by Hosokami et al. (1995) involved the synthesis of novel derivatives of 3-[[[2-(3, 4-dimethoxyphenyl)ethyl]carbamoyl]methyl]aminobenzamide to improve solubility and bioavailability. This research provides insights into the biopharmaceutical characteristics and potential antiulcer applications of these compounds (Hosokami et al., 1995).

Cardiovascular Properties : Hirohashi et al. (1993) investigated the cardiovascular activities of a related compound, DQ-2511, an anti-ulcer drug, in dogs and rats. This research offers insights into the cardiovascular implications of such compounds, which is essential for understanding their safety profile (Hirohashi et al., 1993).

Metabolite Identification and Transporter-Mediated Excretion : A study by Umehara et al. (2009) identified the metabolites of YM758, a novel inhibitor of the If current channel, in human urine, plasma, and feces. This research is crucial for understanding the pharmacokinetics and excretion pathways of such compounds (Umehara et al., 2009).

Eigenschaften

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHIXCNUTWCGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)

![1-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indazole](/img/structure/B5503566.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)